Dienbendazole is synthesized from naturally occurring compounds and can also be derived from synthetic routes that involve various chemical transformations.
The synthesis of dienbendazole typically involves several key steps:
Dienbendazole has a molecular formula of C9H9N3O2S. Its structure can be described as follows:
C1=CC2=C(C=C1)N=C(N2)C(=O)N(C)S(=O)(=O)C
This structure allows dienbendazole to interact effectively with biological targets, enhancing its anthelmintic activity.
Dienbendazole can undergo several types of chemical reactions:
Dienbendazole exerts its anthelmintic effects primarily through the inhibition of microtubule formation in parasites. This mechanism involves:
Dienbendazole exhibits several notable physical and chemical properties:
Dienbendazole has diverse applications across various fields:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5